molecular formula C4H7BO4 B8187725 2,3-Dihydro-[1,4]dioxine-5-boronic acid

2,3-Dihydro-[1,4]dioxine-5-boronic acid

Cat. No.: B8187725
M. Wt: 129.91 g/mol
InChI Key: XIMWELDMIKCCDV-UHFFFAOYSA-N
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Description

2,3-Dihydro-[1,4]dioxine-5-boronic acid is an organic compound with the molecular formula C4H7BO4 It is a boronic acid derivative that features a dioxine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-[1,4]dioxine-5-boronic acid typically involves the reaction of a suitable dioxine precursor with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-[1,4]dioxine-5-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydro-[1,4]dioxine-5-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-[1,4]dioxine-5-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The dioxine ring structure provides additional stability and specificity in these interactions .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • 2-Furylboronic acid

Uniqueness

2,3-Dihydro-[1,4]dioxine-5-boronic acid is unique due to its dioxine ring structure, which imparts distinct chemical properties and reactivity compared to other boronic acids. This structural feature allows for specific interactions with molecular targets, making it valuable in various applications .

Properties

IUPAC Name

2,3-dihydro-1,4-dioxin-5-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BO4/c6-5(7)4-3-8-1-2-9-4/h3,6-7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMWELDMIKCCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=COCCO1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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